molecular formula C9H12ClNO B1586336 3-Chloro-4-methoxyphenethylamine CAS No. 7569-87-1

3-Chloro-4-methoxyphenethylamine

Cat. No. B1586336
CAS RN: 7569-87-1
M. Wt: 185.65 g/mol
InChI Key: RRYLJVQKSZWVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxyphenethylamine, also known as 2-(3-Chloro-4-methoxyphenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C9H12ClNO . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxyphenethylamine is represented by the formula C9H12ClNO . The molecular weight of this compound is 222.11 .


Physical And Chemical Properties Analysis

3-Chloro-4-methoxyphenethylamine is a solid at room temperature . It has a molecular weight of 222.11 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds similar to 3-Chloro-4-methoxyphenethylamine. For instance, 4-Hydroxy-3-methoxyphenethylamine hydrochloride was synthesized using vanillin and nitromethane, providing insights into the synthetic pathways that could be relevant for 3-Chloro-4-methoxyphenethylamine as well (Chen Wen-hua, 2006).

  • Chemical Reactions and Stability : Studies on similar compounds, such as the stability of UV filters in chlorinated water, which include methoxyphenethylamine derivatives, give an understanding of the chemical stability and reactivity of 3-Chloro-4-methoxyphenethylamine in different environments (Negreira et al., 2008).

Pharmacological Aspects

  • Metabolism and Biochemical Interactions : Research on the metabolism of phenethylamine derivatives by cytochrome P450 2D6, including methoxyphenethylamine, provides insights into how 3-Chloro-4-methoxyphenethylamine might interact with biological systems and be metabolized (Guengerich et al., 2002).

  • Analytical Techniques for Detection : Mass fragmentographic determination methods for similar compounds demonstrate the analytical techniques that can be used for the detection and analysis of 3-Chloro-4-methoxyphenethylamine in biological samples (Kilts et al., 1977).

Environmental Impact

  • Soil Metabolism : Studies on the metabolism of similar chloro-methoxyaniline compounds in soil provide insights into the environmental impact and degradation pathways of 3-Chloro-4-methoxyphenethylamine in terrestrial ecosystems (Briggs & Ogilvie, 1971).

Photoreactivity

  • Photochemical Reactions : Research on the photocyclization of N-chloroacetyl-3-methoxyphenethylamine highlights the potential photoreactive nature of 3-Chloro-4-methoxyphenethylamine, which may be relevant in understanding its behavior under light exposure (Okuno & Yonemitsu, 1975).

Safety And Hazards

3-Chloro-4-methoxyphenethylamine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLJVQKSZWVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373987
Record name 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-methoxyphenyl)ethanamine

CAS RN

7569-87-1
Record name 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methoxyphenethyl amine (39.4 g, 0.261 mol) was dissolved in water (300 mL) and concentrated HCl(22mL). To this solution was added chlorine gas (20.3 g, 0.287 mol) in glacial acetic acid (300 mL) over a 15 minute period while maintaining the temperature below 35° C. After standing for ten minutes, the volatiles were removed in vacuo and the dark solid residue was dissolved in absolute ethanol (100 mL) and allowed to crystallize at -10° C. The collected precipitate was dissolved in a mixture of saturated sodium bicarbonate (400 mL) and dichloromethane (400 mL). The organic layer was separated and dried over anhydrous sodium sulfate. It was condensed on a rotorevaporator to afford a dark oil which was distilled (115°-116° C./1.75 mm Hg) to give 12.8 g(26.4%) of a clear oil. 1R (neat) 3600-3310 (br,NH2), 1600, 1500, 1250 and 1060 cm-1 ; 1H NMR(CDCl3)δ,d 7.36-6.71 (m, 3H, ArH), 3.85 (S, 3H, OCH3), 3.15-2.48 (m, 4H, (CH2)2), 1.12(S, 2H, NH2).
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
26.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxyphenethylamine
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-methoxyphenethylamine
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-methoxyphenethylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-methoxyphenethylamine
Reactant of Route 6
3-Chloro-4-methoxyphenethylamine

Citations

For This Compound
24
Citations
LS Fosdick, O Fancher, KF Urbach - Journal of the American …, 1946 - ACS Publications
… 3-Fluoro-4-methoxyphenethylamine and 3chloro-4-methoxyphenethylamine (I, II) were prepared by bromination and subsequent treatment with ammonia of the respective substituted …
Number of citations: 17 pubs.acs.org
H Iida, S Aoyagi, C Kibayashi - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… Birch reduction of 6-methoxyindoline, prepared by a benzyne reaction of 3-chloro-4-methoxyphenethylamine, gave 3,3a,4,5-tetrahydro-6-methoxy-2H-indole (18) which reacted with …
Number of citations: 19 pubs.rsc.org
PS Charifson, SD Wyrick, AJ Hoffman… - Journal of medicinal …, 1988 - ACS Publications
… JV-Benzoyl-3-chloro-4-methoxyphenethylamine (4). To a stirred solution of 3 (2.1 g, 11 mmol) in 75 mL of anhydrous EtiO under N2 was added 3.6 mL of 20% NaOH. Freshly distilled …
Number of citations: 57 pubs.acs.org
N Baindur, M Tran, HB Niznik, HC Guan… - Journal of Medicinal …, 1992 - ACS Publications
… 3-Chloro-4-methoxyphenethylamine (11). 3-Chloro-4methoxyphenylacetonitrile (27 g, 0.15 mol) was dissolved in dry THF, and the solution was added dropwise with vigorous stirring …
Number of citations: 22 pubs.acs.org
S Chumpradit, MP Kung, JJ Billings… - Journal of medicinal …, 1991 - ACS Publications
… Chlorination of p-methoxyphenethylamine (2) gave 3chloro-4-methoxyphenethylamine in a modest yield (47%). The chloro intermediate was condensed with 3-bromostyrene oxide …
Number of citations: 32 pubs.acs.org
S Chumpradit, HF Kung, J Billings… - Journal of medicinal …, 1989 - ACS Publications
… 3-Chloro-4-methoxyphenethylamine (l).26 Methoxyphenethylamine (39.4 g, 0.261 mol) was dissolved in water (300 mL) and concentrated HC1(22 mL). To this solution was added …
Number of citations: 42 pubs.acs.org
P Falardeau, SE Senogles, MG Caron - Journal of Medicinal …, 1992 - academia.edu
DA receptor. 7, 8-Dihydroxy-l-phenyl-2, 3, 4, 5-tetrahydro-lH-3-benzazepine (SKF 38393) and its 6-halo analogues are potent and selective D1 receptor agonists. Recently, the 3-allyl …
Number of citations: 2 www.academia.edu
S Crowe - 2013 - via.library.depaul.edu
When performing PDB type experiments with the intention of developing berberine analogues, there were several possible precursors that could be considered for study. These include …
Number of citations: 2 via.library.depaul.edu
M Hanzlova, MS Miskerikova, A Rotterova… - ACS Medicinal …, 2023 - ACS Publications
… First, the corresponding 2-chlorobenzothiazole was treated with 3-chloro-4-methoxyphenethylamine to form intermediates 47a and 47b. To form inhibitor 12, the intermediate 47a was …
Number of citations: 0 pubs.acs.org
C Halldin, T Högberg - Textbook of Drug Design and Discovery, 2002 - books.google.com
… with tetrafluoroborate as counteranion and reacted with 7benzofurancarbaldehyde to produce the epoxide (8.2), which was reacted with N-methyl3-chloro-4-methoxyphenethylamine. …
Number of citations: 6 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.